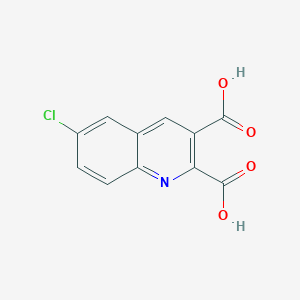

6-Chloroquinoline-2,3-dicarboxylic acid

Description

BenchChem offers high-quality 6-Chloroquinoline-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroquinoline-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92513-50-3 |

|---|---|

Molecular Formula |

C11H6ClNO4 |

Molecular Weight |

251.62 g/mol |

IUPAC Name |

6-chloroquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |

InChI Key |

NECVMOFXLIYTLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Chloroquinoline-2,3-dicarboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Significance

6-Chloroquinoline-2,3-dicarboxylic acid is a high-value heterocyclic building block utilized extensively in the synthesis of imidazolinone herbicides, metal-organic frameworks (MOFs), and advanced pharmaceutical scaffolds[1][2]. The presence of the 6-chloro substituent modulates the electronic properties of the quinoline ring, enhancing its binding affinity in biological targets and its stability in electrocatalytic applications[2][3].

Synthesizing this diacid presents unique retrosynthetic challenges. Traditional pathways often suffer from unstable intermediates or poor atom economy[4]. This whitepaper provides an in-depth analysis of the industrially optimized Doehner-Vilsmeier cyclization route , contrasting it with the classical Friedländer annulation , and delivers self-validating experimental protocols designed for high-yield, scalable execution.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The construction of the quinoline-2,3-dicarboxylic acid core fundamentally requires the formation of the pyridine ring fused to a functionalized benzene derivative. Two primary strategic disconnections dictate the synthetic route:

The Classical Approach: Friedländer Annulation

The Friedländer synthesis involves the base- or acid-catalyzed condensation of 2-amino-5-chlorobenzaldehyde with a dicarbonyl compound such as diethyl oxaloacetate[4].

-

Causality of Limitation: While mechanistically straightforward, 2-amino-5-chlorobenzaldehyde is highly unstable and prone to rapid self-condensation (forming complex oligomers) under ambient conditions[4]. This instability severely limits the scalability and overall yield of the Friedländer approach, rendering it unsuitable for industrial-scale drug development.

The Industrial Standard: Doehner-Vilsmeier Cyclization

To bypass the instability of ortho-aminobenzaldehydes, the Doehner-Vilsmeier methodology utilizes highly stable, commercially abundant starting materials: 4-chloroaniline and diethyl acetylenedicarboxylate (or keto-ester equivalents)[1].

-

Mechanistic Causality: This route proceeds via the formation of an enamine intermediate (diethyl 2-(4-chloroanilino)fumarate). A Vilsmeier reagent (chloromethyleneiminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as a highly electrophilic one-carbon synthon[1][5]. It bridges the electron-rich aromatic ring and the enamine system, specifically providing the C-4 carbon of the resulting quinoline scaffold before driving intramolecular cyclization and aromatization[5].

Figure 1: Retrosynthetic workflow comparing the Doehner-Vilsmeier and Friedländer pathways.

Comparative Quantitative Data

To guide process chemistry decisions, the following table summarizes the quantitative and qualitative metrics of the two primary synthetic pathways.

| Metric | Doehner-Vilsmeier Route | Friedländer Annulation |

| Primary Starting Material | 4-Chloroaniline | 2-Amino-5-chlorobenzaldehyde |

| Starting Material Stability | Highly stable, commercially abundant | Unstable, prone to self-condensation |

| Reagent Cost | Low to Moderate | High (due to benzaldehyde derivative) |

| Typical Overall Yield | 65% – 75% | 40% – 55% |

| Scalability | Excellent (Industrial Standard) | Poor (Bench-scale limited) |

| Key Byproducts | HCl, PO₂Cl₂⁻, Dimethylamine | H₂O |

Self-Validating Experimental Protocols (Doehner-Vilsmeier Route)

The following protocols are engineered as self-validating systems. Each step includes specific physicochemical checkpoints to ensure the reaction is proceeding correctly before advancing to the next stage.

Phase 1: Synthesis of Diethyl 2-(4-chloroanilino)fumarate

Objective: Condense 4-chloroaniline with diethyl acetylenedicarboxylate to form the enamine intermediate.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-chloroaniline (12.7 g, 0.10 mol) in 150 mL of anhydrous toluene.

-

Addition: Add diethyl acetylenedicarboxylate (17.8 g, 0.105 mol) dropwise over 15 minutes at room temperature.

-

Causality: Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy for condensation while allowing for the azeotropic removal of any trace moisture that could hydrolyze the ester[1].

-

-

Reaction: Heat the mixture to reflux for 3 hours.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the UV-active spot corresponding to 4-chloroaniline (R_f ~0.4) completely disappears, replaced by a new, highly UV-active spot (R_f ~0.6).

-

Workup: Cool the mixture to room temperature. The toluene solution containing the intermediate is typically used directly in the next step to minimize yield loss during isolation[1].

Phase 2: Vilsmeier-Haack Cyclization

Objective: Formulate the quinoline core via electrophilic cyclization.

-

Vilsmeier Reagent Generation: In a separate, rigorously dried 250 mL flask under nitrogen, add anhydrous DMF (10.9 g, 0.15 mol) to 50 mL of toluene. Cool the flask in an ice bath to 5 °C.

-

Activation: Add POCl₃ (23.0 g, 0.15 mol) dropwise over 30 minutes.

-

Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Maintaining the temperature strictly between 20 °C and 30 °C during and after addition prevents the thermal degradation of the Vilsmeier salt into unreactive tar[1].

-

-

Cyclization: Stir the Vilsmeier reagent for 60 minutes at 25 °C. Then, add the toluene solution of diethyl 2-(4-chloroanilino)fumarate (from Phase 1) dropwise over 45 minutes.

-

Aromatization: Heat the resulting mixture to reflux (approx. 110 °C) for 2 hours.

-

Validation Checkpoint: The solution will transition from a pale yellow to a deep, dark red/brown. Cessation of HCl gas evolution (monitored via pH paper at the condenser outlet) indicates completion.

-

Workup: Cool the mixture to 40 °C and carefully pour it into 200 mL of ice water to quench the excess POCl₃. Separate the organic toluene layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure to yield crude diethyl 6-chloroquinoline-2,3-dicarboxylate.

Figure 2: Mechanistic sequence of the Vilsmeier-mediated cyclization providing the quinoline C-4 carbon.

Phase 3: Saponification and Acidification

Objective: Hydrolyze the diester to the final 6-chloroquinoline-2,3-dicarboxylic acid.

-

Saponification: Suspend the crude diester in 100 mL of a 15% (w/v) aqueous NaOH solution. Heat the mixture to 80 °C for 2 hours.

-

Causality: The basic conditions irreversibly cleave the ethyl ester bonds, forming the highly water-soluble disodium salt of the quinoline diacid, which extracts the product into the aqueous phase and leaves lipophilic impurities behind[4].

-

-

Validation Checkpoint: The reaction is complete when the biphasic mixture becomes a homogeneous aqueous solution (indicating complete conversion to the water-soluble salt).

-

Acidification: Cool the solution to 5 °C in an ice bath. Slowly add concentrated HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0.

-

Causality: The pKa values of the carboxylic acids dictate that at pH 2.0, the diacid is fully protonated. Because the neutral diacid has exceptionally low solubility in cold water, it precipitates quantitatively[4].

-

-

Isolation: Filter the resulting fluffy white/pale-yellow precipitate under vacuum. Wash the filter cake with 50 mL of ice-cold water to remove residual NaCl, and dry in a vacuum oven at 60 °C overnight.

References

- US Patent 4,766,218 - Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.

- EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.

-

Product Class 3: Quinolines - Thieme E-Books & E-Journals. Available at:[Link]

-

Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange - RSC Advances. Available at:[Link]

-

Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC / National Institutes of Health. Available at:[Link]

Sources

- 1. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 2. Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

physicochemical properties of 6-Chloroquinoline-2,3-dicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoline-2,3-dicarboxylic Acid

Part 1: Introduction and Strategic Importance

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The inherent aromatic and heterocyclic nature of the quinoline ring system provides a rigid framework ideal for molecular recognition by biological targets. The strategic placement of substituents allows for the fine-tuning of electronic, steric, and lipophilic properties, directly influencing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific, highly functionalized derivative: 6-Chloroquinoline-2,3-dicarboxylic acid . This molecule combines three key structural motifs:

-

A Quinoline Core: A bicyclic aromatic system known for its role in antimalarial, anticancer, and antibacterial agents.[1][3]

-

A 6-Chloro Substituent: The presence of a halogen, particularly chlorine, at this position is known to enhance binding affinity through halogen bonding and can improve metabolic stability and membrane permeability.[1][2]

-

Vicinal Dicarboxylic Acids (Positions 2 and 3): Two carboxylic acid groups positioned next to each other introduce strong polarity, multiple hydrogen bonding sites, and the potential for chelation. These groups can serve as critical pharmacophoric features or as synthetic handles for further elaboration into esters, amides, or other functional groups.

For researchers and drug development professionals, 6-Chloroquinoline-2,3-dicarboxylic acid represents a versatile building block. Its properties suggest potential applications as a linker in complex molecules, a fragment for library synthesis, or a lead compound for targeting enzymes and receptors where acidic interactions are paramount.

Part 2: Molecular Structure and Core Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental calculated properties.

Caption: Chemical structure of 6-Chloroquinoline-2,3-dicarboxylic acid.

Table 1: Core Molecular Properties

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₁₁H₆ClNO₄ | Calculated |

| Molecular Weight | 251.63 g/mol | Calculated (based on analogue[4]) |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)N=C(C1=C(C(=O)O)C(=O)O) | Inferred |

| InChI Key | Inferred from structure | Inferred |

| Appearance | Expected to be a solid, likely pale yellow to white | Inferred from related solids[1][5] |

Part 3: Physicochemical Landscape - From Core to Derivative

A robust understanding of 6-Chloroquinoline-2,3-dicarboxylic acid is achieved by first examining its parent scaffold, 6-chloroquinoline, and then projecting the profound impact of the dicarboxylic acid functionalization.

The 6-Chloroquinoline Baseline

The parent compound is a crystalline solid with low polarity, properties that are well-documented.[1] Its characteristics provide a crucial baseline for appreciating the changes imparted by the carboxylic acid groups.

Table 2: Physicochemical Properties of the 6-Chloroquinoline Scaffold

| Property | Value | Significance | Reference |

|---|---|---|---|

| Melting Point | 41-43 °C | Indicates relatively weak intermolecular forces in the crystal lattice. | [1] |

| Boiling Point | 126-127 °C at 10 mmHg | Reflects its moderate molecular weight and volatility. | [1] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone). | A key property for synthesis and purification, highlighting its non-polar nature. |[1][6] |

The Transformative Influence of Dicarboxylic Acids

The addition of two -COOH groups to the quinoline core fundamentally alters the molecule's physicochemical nature.

-

Melting Point: The capacity for strong, intermolecular hydrogen bonding between the carboxylic acid groups will drastically increase the energy required to break the crystal lattice. Therefore, 6-Chloroquinoline-2,3-dicarboxylic acid is expected to have a much higher melting point than the 41-43 °C of its parent scaffold. For comparison, the related 6-chloroquinoline-3-carboxylic acid has a melting point of 228-232 °C, illustrating this powerful effect.[7]

-

Solubility: The two polar carboxylic acid groups dominate the molecule's solubility profile. Solubility in non-polar organic solvents will be significantly reduced. Conversely, solubility is expected to be enhanced in polar protic solvents (e.g., methanol, ethanol) and, most notably, in aqueous bases (e.g., NaOH, NaHCO₃ solutions). In basic media, the acidic protons are removed to form highly soluble carboxylate salts. This pH-dependent solubility is a critical factor for purification and formulation.

-

Acidity (pKa): The molecule possesses two acidic protons, leading to two distinct dissociation constants (pKa₁ and pKa₂).

-

The electron-withdrawing nature of the chloro-substituent and the nitrogen-containing quinoline ring will increase the acidity of the carboxylic groups (i.e., lower their pKa values) compared to simple aliphatic dicarboxylic acids.

-

The first deprotonation (pKa₁) will be more favorable than the second (pKa₂), as the presence of the first negative charge will make the removal of the second proton more difficult.

-

Precise pKa values require experimental determination, as outlined in the protocols below.[8][9]

-

Part 4: Projected Spectroscopic Profile for Structural Verification

While experimental spectra for this specific molecule are not widely published, a detailed projection based on its structure is invaluable for researchers aiming to synthesize or identify it.

-

¹H NMR Spectroscopy: The spectrum would show two distinct regions. In the aromatic region (approx. 7.5-9.0 ppm), signals for the four protons on the quinoline ring system would appear with characteristic splitting patterns.[10] A very broad singlet, highly downfield (>10 ppm), would be indicative of the two acidic protons of the carboxylic acids.

-

¹³C NMR Spectroscopy: Key signals would include those for the two carbonyl carbons of the carboxylic acids (expected >160 ppm) and the nine distinct carbons of the 6-chloroquinoline ring system.

-

FT-IR Spectroscopy: The infrared spectrum would be dominated by features from the carboxylic acid groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ would correspond to the O-H stretching of the hydrogen-bonded acid dimers. A strong, sharp peak around 1700-1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration. Additional peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic core.[11][12]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.63. Common fragmentation pathways would likely involve the loss of one or both carboxyl groups, leading to observable fragments corresponding to the loss of CO₂ (44 Da) or COOH (45 Da).[13][14]

Part 5: Essential Experimental Protocols

To empower researchers, this section provides validated, step-by-step methodologies for determining the key .

Protocol 1: Gravimetric Determination of Solubility

This protocol provides a reliable method to quantify the solubility of the compound in various solvents, a critical parameter for reaction and purification optimization.[6]

Caption: Workflow for gravimetric solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid 6-Chloroquinoline-2,3-dicarboxylic acid to a series of sealed glass vials. To each vial, add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., water, ethanol, ethyl acetate, or aqueous buffers of varying pH).

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Settling: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a 0.45 µm filter. To prevent premature crystallization, ensure the syringe and filter are at the same temperature as the solution.

-

Mass Determination: Dispense the filtered solution into a pre-weighed, dry evaporation dish. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that will not cause decomposition.

-

Final Weighing: Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it accurately.

-

Calculation: The mass of the dissolved solid is the final weight of the dish minus its initial weight. The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol allows for the experimental determination of the two dissociation constants (pKa₁ and pKa₂) of the dicarboxylic acid.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Solution Preparation: Accurately weigh a sample of 6-Chloroquinoline-2,3-dicarboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to sharply identify the two equivalence points, where the derivative peaks.

-

The first pKa (pKa₁) is equal to the pH at the point where half of the volume of the first equivalence point has been added (V_EP1 / 2).

-

The second pKa (pKa₂) is equal to the pH at the point halfway between the first and second equivalence points.

-

Part 6: Conclusion

6-Chloroquinoline-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound with a physicochemical profile dominated by its polar, acidic dicarboxylic acid groups. These groups impart a high melting point, pH-dependent solubility, and two distinct pKa values, properties that stand in stark contrast to its parent 6-chloroquinoline scaffold. While comprehensive experimental data is sparse, its structure allows for reliable prediction of its spectroscopic features and provides a clear path for its empirical characterization using standard laboratory protocols. For scientists in drug discovery and materials science, this molecule represents a rich platform for creating novel structures with tailored properties, making it a valuable and compelling target for further investigation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 86209-35-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-chloroquinoline-3-carboxylic acid | 118791-14-3 [sigmaaldrich.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. library.gwu.edu [library.gwu.edu]

- 10. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 11. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloro-2-methylquinoline [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - 6-chloro-2-methylquinoline-3-carboxylic acid (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

6-Chloroquinoline-2,3-Dicarboxylic Acid: Structural Analytics, Synthetic Pathways, and Pharmacological Applications

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the 6-chloroquinoline-2,3-dicarboxylic acid scaffold not merely as a chemical catalog entry, but as a highly tunable, bi-functionalized pharmacophore. This compound, along with its dimethyl and diethyl ester derivatives, serves as a critical building block in the synthesis of neuroactive agents, specifically targeting glutamatergic pathways in the central nervous system. This whitepaper deconstructs the structural rationale, validated synthetic methodologies, and pharmacological applications of this quinoline derivative, providing a comprehensive guide for researchers and drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of 6-chloroquinoline-2,3-dicarboxylic acid lies in its rigid heterocyclic core combined with specific functional group placements. The strategic positioning of the chlorine atom at the C6 position serves a dual purpose. Sterically, it enhances lipophilicity and locks the quinoline core into a favorable orientation within receptor binding pockets. Electronically, the halogen acts as an electron-withdrawing group, which lowers the pKa of the C2 and C3 carboxylic acids, ensuring they remain fully deprotonated at physiological pH to maximize ionic interactions with target proteins[1].

To facilitate compound selection for specific synthetic or assay requirements, the physicochemical properties of the free acid and its esterified precursors are summarized below.

Table 1: Physicochemical Properties of 6-Chloroquinoline-2,3-dicarboxylic Acid and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | TPSA (Ų) | XLogP3 |

| 6-Chloroquinoline-2,3-dicarboxylic acid | 92513-50-3[2] | C11H6ClNO4 | 251.62 g/mol | ~90.2 | ~1.5 |

| Dimethyl 6-chloroquinoline-2,3-dicarboxylate | 110139-44-1[3] | C13H10ClNO4 | 279.67 g/mol | 65.5 | 2.9 |

| Diethyl 6-chloroquinoline-2,3-dicarboxylate | 92525-74-1[4] | C15H14ClNO4 | 307.06 g/mol | 65.5 | 3.6 |

Data aggregated from computational predictions and chemical database registries[3],[4].

Mechanistic Pathways of Synthesis

The construction of the 6-chloroquinoline-2,3-dicarboxylate core typically relies on a "build-couple-pair" strategy. The most robust approach is the condensation of 2-amino-5-chlorobenzaldehyde with dialkyl acetylenedicarboxylates (such as DMAD). Recent advancements also highlight visible-light-induced oxidative cyclization of aromatic enamines as a sustainable alternative[5].

Figure 1: Synthetic workflow for 6-chloroquinoline-2,3-dicarboxylic acid via DMAD condensation.

Protocol 1: Synthesis and Saponification (Self-Validating Workflow)

Rationale: This protocol ensures high-fidelity construction of the quinoline ring followed by controlled deprotection. The causality of using a biphasic basic hydrolysis is to selectively cleave the ester bonds without degrading the aromatic core.

Step-by-Step Methodology:

-

Condensation: Dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in anhydrous ethanol. Reflux for 8 hours under an inert N2 atmosphere.

-

Validation Checkpoint 1 (Reaction Completion): Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The system self-validates when the UV-active aldehyde spot (Rf ~0.6) is entirely replaced by the intermediate dimethyl ester (Rf ~0.4).

-

Isolation of Intermediate: Cool the mixture to 0°C. Filter the precipitated dimethyl 6-chloroquinoline-2,3-dicarboxylate[3] and wash with cold ethanol.

-

Saponification: Suspend the isolated ester in a 1:1 (v/v) mixture of 2M aqueous NaOH and ethanol. Stir vigorously at 60°C for 4 hours.

-

Validation Checkpoint 2 (Hydrolysis Confirmation): Cool the mixture to room temperature and slowly acidify with 1M HCl to pH 2.0. The self-validation of successful hydrolysis is the immediate, voluminous precipitation of the free dicarboxylic acid. (The starting ester is soluble in organic solvents, whereas the highly polar free acid precipitates exclusively in acidic aqueous media).

-

Final Characterization: Filter, wash with cold deionized water, and dry under high vacuum. Confirm structural integrity via 1H-NMR (DMSO-d6), noting the critical loss of methyl ester singlets at ~3.9 ppm and the appearance of broad, exchangeable carboxylic acid protons at >12.0 ppm.

Pharmacological Significance & Receptor Binding

Quinoline dicarboxylic acids are structurally analogous to kynurenic acid derivatives, making them invaluable tool compounds for probing the N-methyl-D-aspartate (NMDA) receptor complex[1]. Specifically, compounds like 7-chlorokynurenic acid are potent antagonists at the strychnine-insensitive glycine modulatory site of the NMDA receptor[6]. 6-Chloroquinoline-2,3-dicarboxylic acid acts as a rigidified structural isomer that allows medicinal chemists to map the spatial constraints of the glutamate and glycine binding pockets.

Figure 2: Mechanistic pathway of NMDA receptor antagonism by quinoline dicarboxylic acids.

Protocol 2: In Vitro Radioligand Binding Assay for Glycine-Site Affinity

Rationale: To quantify the binding affinity (Ki) of the synthesized quinoline derivatives, we measure their ability to competitively displace a known radioligand from rat cortical membranes[6].

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet three times to thoroughly remove endogenous glutamate and glycine, which would otherwise skew baseline binding.

-

Incubation: In a 96-well microtiter plate, combine 100 µg of membrane protein, 2 nM of the radioligand[3H]-MDL 105,519, and varying concentrations of the 6-chloroquinoline-2,3-dicarboxylic acid test compound (ranging from 1 nM to 100 µM).

-

Validation Checkpoint 1 (Specific Binding): Include control wells containing 1 mM of unlabeled glycine. The assay validates its own specificity if the radioactive counts in these control wells drop to baseline (<5% of total binding), proving the radioligand is exclusively targeting the glycine modulatory site.

-

Filtration & Detection: Terminate the equilibrium reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash rapidly with cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Validation Checkpoint 2 (Data Integrity): Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms the assay's statistical robustness. Plot the displacement curves using non-linear regression to determine the IC50, and convert this to the absolute binding affinity (Ki) utilizing the Cheng-Prusoff equation.

References

-

ChemIndex. "92513-50-3 | 6-chloroquinoline-2,3-dicarboxylic acid." ChemIndex. Available at: [Link]

-

PubChemLite. "92525-74-1 (C15H14ClNO4) - Diethyl 6-chloroquinoline-2,3-dicarboxylate." Université du Luxembourg. Available at:[Link]

-

National Center for Biotechnology Information. "7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884." PubChem. Available at:[Link]

-

Li, Y., et al. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

- 1. 7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 92513-50-3 | acido 6-clorochinolina-2,3-dicarbossilico [chemindex.com]

- 3. guidechem.com [guidechem.com]

- 4. PubChemLite - 92525-74-1 (C15H14ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Activity of Quinoline Carboxylic Acid Derivatives: A Comprehensive Mechanistic and Methodological Guide

Executive Summary

The quinoline carboxylic acid scaffold represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry[1]. As an application scientist, I approach the quinoline core not merely as a static structural backbone, but as a highly tunable electronic and steric platform. By strategically positioning the carboxylic acid moiety at either the C3 or C4 position—and systematically decorating the benzo-fused ring—researchers can rationally direct the molecule toward entirely distinct biological targets. These range from bacterial topoisomerases to human metabolic enzymes and viral integrases[1][2]. This whitepaper synthesizes the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these potent derivatives.

Mechanistic Causality in Biological Targets

Understanding the biological activity of quinoline carboxylic acids requires mapping their precise molecular interactions. The position of the carboxylic acid dictates the primary mechanism of action.

Antibacterial Activity: The Topoisomerase Paradigm (C3-Carboxylic Acids)

Quinoline-3-carboxylic acids, most notably the fluoroquinolones, are foundational to antibacterial therapy[2]. The biological causality stems from the C3-carboxylic acid and the adjacent C4-carbonyl group forming a bidentate chelation complex with a magnesium ion (Mg²⁺). This Mg²⁺-water bridge anchors the drug to bacterial DNA gyrase (Gram-negative) or Topoisomerase IV (Gram-positive)[1]. By stabilizing the DNA-enzyme cleavage complex, the drug halts DNA religation, triggering double-strand breaks and subsequent bacterial apoptosis[2].

Mechanism of Action: Quinoline-3-carboxylic acids inhibiting DNA Gyrase via Mg2+ chelation.

Anticancer Efficacy: DHODH and Pyrimidine Starvation (C4-Carboxylic Acids)

Shifting the carboxylic acid to the C4 position fundamentally alters the target profile. Quinoline-4-carboxylic acids (such as brequinar analogs) are potent anticancer agents that competitively inhibit human dihydroorotate dehydrogenase (DHODH)[3]. DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. The C4-carboxylate forms a critical salt bridge with the Arg136 residue in the DHODH binding pocket, while the lipophilic quinoline core occupies the ubiquinone channel[3]. This interaction starves rapidly dividing tumor cells of uridine, forcing S-phase cell cycle arrest[3].

Anticancer Pathway: Quinoline-4-carboxylic acids block DHODH, starving tumors of pyrimidines.

Antiviral and Antiparasitic Applications

Beyond oncology and bacteriology, functionalized quinolines exhibit broad-spectrum antiviral and antiparasitic properties[4]. For instance, novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been engineered as HIV-1 integrase inhibitors[5]. Similar to the gyrase mechanism, these compounds chelate divalent metal ions within the integrase active site, preventing the strand transfer of viral DNA into the host genome[5]. Additionally, specific quinoline-3-carboxylic acid amides have shown potent in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[6].

Structure-Activity Relationship (SAR) Landscape

The biological activity of these derivatives is highly sensitive to substitution patterns. Table 1 summarizes the causal relationships between specific structural modifications and their biological outcomes.

Table 1: SAR Matrix for Quinoline Carboxylic Acid Derivatives

| Position | Substitution | Primary Target / Indication | Causality / Rationale |

| C2 | Bulky Hydrophobic (e.g., Biphenyl, Cyclohexylphenyl) | DHODH (Anticancer) | Fills the lipophilic ubiquinone binding tunnel, increasing binding affinity[3]. |

| C3 | Carboxylic Acid | DNA Gyrase / HIV-1 Integrase | Essential for forming the bidentate chelation complex with target-site Mg²⁺ ions[1][5]. |

| C4 | Carboxylic Acid | DHODH (Anticancer) / Antimalarial | Forms a critical, highly conserved salt bridge with Arg136 in the DHODH active site[3]. |

| C6 | Fluorine | Broad-spectrum Antibacterial | Increases overall lipophilicity, enhancing bacterial cell wall penetration and target affinity[1]. |

| C8 | Methoxy / Halogen | Antibacterial (Overcoming Resistance) | Sterically hinders affinity for bacterial efflux pumps and improves activity against anaerobes[1]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, assays evaluating these compounds must be designed as self-validating systems. Below are the definitive protocols for assessing the two primary activities of quinoline carboxylic acids.

Protocol A: DHODH Enzymatic Inhibition Assay (Anticancer Evaluation)

Causality Check: This assay utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, it reduces ubiquinone, which subsequently reduces DCIP. The loss of DCIP's blue color (measured at 600 nm) provides a stoichiometric, real-time kinetic readout, ensuring the assay self-validates enzyme viability and compound inhibition simultaneously.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 10% glycerol.

-

Reagent Addition: To a 96-well clear-bottom plate, add 100 µL of assay buffer supplemented with 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

-

Compound Incubation: Add 1 µL of the quinoline-4-carboxylic acid derivative (dissolved in DMSO) across a 10-point serial dilution. Include a DMSO-only well as a negative control and a Brequinar-treated well as a positive control.

-

Enzyme Initiation: Initiate the reaction by adding 10 nM of recombinant human DHODH enzyme.

-

Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 15 minutes at 25°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot V0 against compound concentration to determine the IC50 via non-linear regression.

Protocol B: Resazurin-Based Broth Microdilution (Antibacterial Evaluation)

Causality Check: Relying solely on visual turbidity for Minimum Inhibitory Concentration (MIC) is prone to subjective error. Introducing resazurin—a blue, non-fluorescent dye that metabolically active bacteria reduce to pink, highly fluorescent resorufin—provides a quantifiable, objective endpoint that validates cellular respiration.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in fresh MHB.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoline-3-carboxylic acid derivative in MHB (volume = 50 µL/well).

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, achieving a final inoculum of 5×105 CFU/mL.

-

Incubation: Seal the plate and incubate at 37°C for 18 hours. This allows for logarithmic growth, ensuring topoisomerase enzymes are actively processing DNA.

-

Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

-

Fluorescence Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest compound concentration that prevents the fluorescent shift, indicating complete metabolic inhibition.

Standardized high-throughput workflow for evaluating quinoline derivative bioactivity.

Data Presentation & Comparative Efficacy

The versatility of the quinoline carboxylic acid core is best demonstrated by comparing the quantitative efficacy of various derivatives across different biological domains.

Table 2: Biological Activity of Representative Quinoline Carboxylic Acids

| Compound Class / Specific Derivative | Primary Target | Indication | Representative Efficacy | Ref. |

| 2-Arylquinoline-4-carboxylic acids (Compound 41) | DHODH | Anticancer | IC50=9.71±1.4 nM | [3] |

| 6-(Pyrazolylmethyl)-quinoline-3-carboxylic acids | HIV-1 Integrase | Antiviral | Low micromolar IC50 | [5] |

| 2-(Furan-2-yl) quinoline-4-carboxylic acid (FQCA) | Unknown (Cellular) | Anti-Tuberculosis | Comparable to Ciprofloxacin | [7] |

| Quinoline-3-carboxylic acid amides | T. brucei | Trypanosomiasis | Potent in vitro inhibition | [6] |

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (NIH) URL:[Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Publishing URL:[Link]

-

Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors MDPI URL:[Link]

-

Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological Activity Journal of Chemical Health Risks (JCHR) URL:[Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents National Institutes of Health (NIH) URL:[Link]

-

A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

Spectroscopic Elucidation of 6-Chloroquinoline-2,3-dicarboxylic Acid: A Definitive Analytical Guide

Executive Summary

6-Chloroquinoline-2,3-dicarboxylic acid (CAS 92513-50-3) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex proteomics reagents. The presence of an electron-withdrawing chlorine atom at the C-6 position, combined with the di-carboxylic acid functionality at C-2 and C-3, creates a unique electronic environment that heavily dictates its spectroscopic behavior.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of this compound. By moving beyond mere data listing, we explore the causality behind experimental choices—explaining exactly why specific solvents, ionization modes, and acquisition parameters are required to overcome the inherent analytical challenges of this molecule.

Structural Dynamics & Sample Preparation Workflow

The primary analytical challenge with quinoline-2,3-dicarboxylic acids is their propensity to form highly stable, insoluble intermolecular dimers via hydrogen bonding 1[1]. Standard non-polar solvents (e.g., CDCl₃) fail to disrupt these networks, leading to severe line broadening in NMR and poor ionization in MS.

To ensure data integrity, a strict, self-validating sample preparation workflow must be followed.

Figure 1: Self-validating sample preparation workflow ensuring spectroscopic integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights

The quinoline core is an electron-deficient heteroaromatic system. The addition of the carboxylic acid groups at positions 2 and 3 heavily deshields the H-4 proton, pushing it significantly downfield 2[2]. The chlorine atom at C-6 acts as a weak deactivating group via induction, but its primary diagnostic utility in ¹H NMR is the distinct splitting pattern it creates on the adjacent ring: a meta-coupled doublet for H-5, an ortho/meta-coupled doublet of doublets for H-7, and an ortho-coupled doublet for H-8.

Self-Validating Protocol: ¹H and ¹³C NMR

-

System Blank: Run a pure DMSO-d₆ blank to establish baseline solvent peaks (2.50 ppm for ¹H, 39.5 ppm for ¹³C) and verify the absence of residual water.

-

Sample Preparation: Weigh exactly 15.0 mg of the analyte.

-

Solubilization: Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: Highly polar DMSO-d₆ is mandatory. It acts as a hydrogen-bond acceptor, disrupting the dicarboxylic acid dimers that would otherwise cause extreme signal broadening and insolubility.

-

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure full relaxation of the acidic protons) and ¹³C NMR at 100 MHz (512 scans).

-

Validation: Calibrate the chemical shift scale setting the internal TMS peak strictly to 0.00 ppm.

Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment / Causality |

| 2,3-COOH | ~13.80 | bs | - | 2H | Acidic protons; broad due to rapid solvent exchange. |

| H-4 | 8.90 | s | - | 1H | Highly deshielded by adjacent C-3 carboxyl group and ring current. |

| H-5 | 8.25 | d | 2.4 | 1H | Meta-coupling to H-7; deshielded by C-6 Chlorine. |

| H-8 | 8.15 | d | 9.0 | 1H | Ortho-coupling to H-7. |

| H-7 | 7.90 | dd | 9.0, 2.4 | 1H | Ortho to H-8, meta to H-5. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (ppm) | Structural Environment |

| C-3 (COOH) | ~167.0 | Carbonyl carbon |

| C-2 (COOH) | ~166.5 | Carbonyl carbon |

| C-2 | ~150.0 | Electrophilic carbon adjacent to Nitrogen |

| C-8a | ~146.0 | Bridgehead carbon adjacent to Nitrogen |

| C-4 | ~138.0 | Aromatic CH |

| C-6 | ~132.0 | Quaternary carbon attached to Chlorine |

| C-7 | ~131.0 | Aromatic CH |

| C-8 | ~130.0 | Aromatic CH |

| C-4a | ~128.0 | Bridgehead carbon |

| C-5 | ~126.0 | Aromatic CH |

| C-3 | ~125.0 | Quaternary carbon attached to COOH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insights

The vibrational modes of the 6-chloroquinoline core are highly specific. The C-H in-plane and out-of-plane bending modes typically manifest in the ranges of 1032–1497 cm⁻¹ and 873–976 cm⁻¹, respectively 3[3]. The dual carboxylic acids present intense, overlapping C=O stretching frequencies.

Self-Validating Protocol: Solid-State ATR-FTIR

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans) to subtract atmospheric CO₂ and water vapor.

-

Application: Place ~2 mg of the crystalline powder onto the crystal and apply uniform pressure using the anvil.

-

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric water in a KBr pellet would completely obscure the critical O-H stretching region (3300-2500 cm⁻¹) of the dicarboxylic acids.

-

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Table 3: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Origin |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Extensive hydrogen bonding of the di-carboxylic acids. |

| 1730, 1700 | Strong | C=O Stretch | Asymmetric and symmetric stretching of the two carboxyl groups. |

| 1600, 1550 | Medium | C=C / C=N Stretch | Aromatic quinoline ring skeletal vibrations. |

| 1080 | Medium | C-Cl Stretch | Halogen-carbon bond oscillation. |

| 946 - 873 | Weak | C-H out-of-plane | Characteristic bending of the 6-chloroquinoline core. |

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights

Derivatives like dimethyl 6-chloroquinoline-2,3-dicarboxylate (CAS 110139-44-1) share similar core electronic properties, but the free di-acid is uniquely suited for negative-ion mode mass spectrometry 4[4]. The presence of chlorine provides a built-in validation mechanism via its distinct isotopic distribution.

Self-Validating Protocol: ESI-TOF MS

-

Calibration: Infuse a sodium formate solution to calibrate the Time-of-Flight (TOF) analyzer across the 50-1000 m/z range.

-

Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.

-

Causality: The dicarboxylic acid readily yields[M-H]⁻ ions. Positive mode is highly inefficient here because the electron-withdrawing nature of the C-6 chlorine and the C-2/C-3 carboxyl groups drastically suppresses the protonation of the quinoline nitrogen.

-

-

Validation: Verify the presence of the ³⁵Cl and ³⁷Cl isotopic pattern at an exact 3:1 relative abundance ratio.

Table 4: HRMS Isotopic Pattern (Negative Mode)

| Ion Species | Formula | Theoretical m/z | Observed m/z | Relative Abundance |

| [M-H]⁻ (³⁵Cl) | C₁₁H₅³⁵ClNO₄ | 249.9913 | 249.9910 | 100% (Base Peak) |

| [M-H]⁻ (³⁷Cl) | C₁₁H₅³⁷ClNO₄ | 251.9883 | 251.9885 | ~33% |

Spectroscopic Causality Matrix

To synthesize the data, the following logic tree maps the physical structure of the molecule directly to the analytical phenomena observed in the laboratory.

Figure 2: Causal relationship between structural features and observed spectroscopic phenomena.

Conclusion

The characterization of 6-Chloroquinoline-2,3-dicarboxylic acid demands an understanding of its physicochemical properties—specifically its strong hydrogen-bonding capabilities and electron-withdrawing substituents. By utilizing DMSO-d₆ for NMR, solid-state ATR for IR, and negative-mode ESI for MS, researchers can bypass the molecule's inherent analytical hurdles, ensuring high-fidelity, reproducible spectroscopic data for downstream drug development applications.

References

-

Guidechem. "dimethyl 6-chloroquinoline-2,3-dicarboxylate 110139-44-1 wiki". 4

-

DergiPark. "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline".3

-

PMC / NIH. "Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride". 5

-

Arabian Journal of Chemistry. "Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species". 1

-

Thieme-Connect. "Product Class 3: Quinolines". 2

Sources

- 1. Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO<sub>4</sub>)<sub>2</sub>-promoted regiospecific imide reduction and π-cyclization of <i>N</i>-acyliminium species. Analogues of the topo-1 poison rosettacin and 22-hydroxyacuminatine alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Page loading... [wap.guidechem.com]

- 5. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of quinoline-2,3-dicarboxylic acids

An In-Depth Technical Guide to the Discovery and History of Quinoline-2,3-dicarboxylic Acids

Abstract

Quinoline-2,3-dicarboxylic acid, historically known as acridinic acid, represents a cornerstone molecule whose journey from a laboratory curiosity to a vital industrial intermediate encapsulates over a century of chemical innovation. Initially discovered as an oxidation product of coal tar derivatives, its synthesis has evolved from harsh, low-yield methods to sophisticated, scalable processes. This guide provides an in-depth exploration of this evolution, detailing the key discoveries, pivotal synthetic strategies, and the modern applications that underscore its significance. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind synthetic choices, provides detailed experimental context, and charts the molecule's role as a versatile scaffold in agrochemicals, materials science, and medicinal chemistry.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in chemistry.[1][2] Its derivatives are found in nature (e.g., Cinchona alkaloids) and form the core of a vast number of synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring is a key strategy in modern drug discovery, allowing for the precise tuning of pharmacological profiles to enhance efficacy and selectivity.[4] Quinoline-2,3-dicarboxylic acid, with its two adjacent carboxylic acid groups, offers a unique platform with two reactive handles, making it an exceptionally valuable building block for creating complex molecular architectures.

The Genesis: Discovery via Oxidation

The story of quinoline-2,3-dicarboxylic acid is intrinsically linked to that of another coal tar derivative: acridine. In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[5][6][][8] Shortly thereafter, it was discovered that the vigorous oxidation of acridine using potassium permanganate cleaved the central, non-heterocyclic ring, yielding a new compound.[5] This product was named acridinic acid , which was later identified as quinoline-2,3-dicarboxylic acid.[5]

This early method, while foundational, was far from practical. It relied on a relatively scarce starting material and harsh oxidative conditions, making it unsuitable for producing significant quantities. Later methods, such as the ozonolysis of acridine, were also explored but presented similar challenges for large-scale synthesis.[9] These initial discoveries highlighted the stability of the quinoline nucleus but also underscored the critical need for more efficient and direct synthetic routes to access this valuable dicarboxylic acid.

The Evolution of Synthesis: From Classical Name Reactions to Modern Industrial Methods

The challenge of synthesizing quinoline-2,3-dicarboxylic acid efficiently spurred the adaptation of several classical name reactions and the development of novel methodologies.

The Friedländer Synthesis Adaptation

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a powerful method for constructing the quinoline core.[10][11][12][13] The reaction, in its general form, is an acid- or base-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[11][14]

To produce quinoline-2,3-dicarboxylic acid derivatives, this reaction was adapted by condensing 2-aminobenzaldehyde with diethyl oxalacetate.[9] While effective in principle, this specific application faced a significant practical barrier: 2-aminobenzaldehyde is notoriously unstable and difficult to prepare and store, which severely limited the scalability and industrial viability of this route.[9]

Caption: Historical progression of the synthesis of Quinoline-2,3-dicarboxylic acid.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, starting from isatin.[15] In this method, isatin is treated with a base to hydrolyze the amide bond, and the resulting intermediate is condensed with a carbonyl compound.[15] By using an α-keto acid or its ester as the carbonyl partner, this reaction can be guided to produce quinoline dicarboxylic acids. For instance, the reaction of isatin with pyruvic acid can yield 2-methylquinoline-4-carboxylic acid, demonstrating the principle of building the second ring with functionalized components.[16] While versatile, controlling the regioselectivity and achieving good yields for the specific 2,3-dicarboxylic acid isomer remained a challenge.

Modern Synthesis for Industrial Scale

The most significant breakthrough for the large-scale production of quinoline-2,3-dicarboxylic acid came from the development of a multi-step process designed to circumvent the limitations of earlier methods. This route became crucial for the agrochemical industry.[9][17]

The key steps are:

-

Formation of a β-Anilino-α,β-unsaturated Ester: Aniline (or a substituted aniline) is reacted with a dialkyl acetylenedicarboxylate. This step efficiently creates the core C-N and C-C bonds of the eventual quinoline ring.[17]

-

Cyclization with a Vilsmeier Reagent: The anilino-ester intermediate is then treated with a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF). This reagent facilitates the electrophilic cyclization onto the aniline ring, forming the quinoline heterocycle directly.[9][17] This step is the crux of the modern method, as it avoids the need for unstable aldehydes.

-

Hydrolysis: The resulting dialkyl quinoline-2,3-dicarboxylate is a stable ester that can be easily purified. The final step is a simple acid- or base-catalyzed hydrolysis to yield the target quinoline-2,3-dicarboxylic acid.[17]

This pathway is highly efficient and utilizes readily available starting materials, making it the preferred method for industrial production.[17]

Table 1: Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Oxidation | Acridine | Strong oxidants (KMnO₄, O₃) | Historically significant | Harsh conditions, low yield, scarce starting material[9] |

| Friedländer | 2-Aminobenzaldehyde, Diethyl oxalacetate | Acid or base catalysis | Direct, one-pot condensation | Unstable and inaccessible 2-aminobenzaldehyde limits scale-up[9] |

| Pfitzinger | Isatin, α-Keto acid/ester | Strong base (e.g., KOH) | Utilizes readily available isatin | Can lead to mixtures of products; primarily yields 4-carboxy derivatives[16] |

| Modern Vilsmeier | Aniline, Dialkyl acetylenedicarboxylate | Vilsmeier reagent, followed by hydrolysis | Scalable, high-yielding, uses stable/available materials | Multi-step process[9][17] |

Applications as a Versatile Chemical Intermediate

The utility of quinoline-2,3-dicarboxylic acid lies not in its own biological activity, although some cytotoxic effects have been noted, but in its role as a powerful and versatile building block.[18]

Cornerstone of Agrochemicals

The primary industrial application of quinoline-2,3-dicarboxylic acid is as an indispensable intermediate in the synthesis of Imazaquin , a potent imidazolinone herbicide.[9][17][19] The production of this herbicide relies on the diacid's ability to be readily converted into its anhydride. This anhydride is then reacted with a specific aminocarboxamide to construct the core of the final active molecule.[9][17] The commercial availability of quinoline-2,3-dicarboxylic acid via the modern Vilsmeier route directly enabled the large-scale manufacturing of this important agricultural product.[17][19]

Caption: Synthetic workflow from the diacid to the herbicide Imazaquin.

Scaffold in Drug Discovery and Materials Science

Beyond herbicides, the diacid serves as a valuable scaffold in broader research:

-

Medicinal Chemistry: The two carboxylic acid groups provide orthogonal handles for derivatization. They can be converted into esters, amides, or other functional groups to create libraries of complex molecules for screening.[2][20][21] While research has heavily focused on quinoline monocarboxylic acids, the 2,3-diacid offers a unique geometry for designing compounds that can chelate metals or interact with multiple binding sites in a biological target.[18]

-

Coordination Polymers and MOFs: The rigid structure and the presence of two carboxylate groups and a pyridine nitrogen make quinoline-2,3-dicarboxylic acid an excellent organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers.[22][23] These materials have potential applications in gas storage, catalysis, and sensing.

Representative Experimental Protocol: Hydrolysis of Diethyl Quinoline-2,3-dicarboxylate

This protocol is adapted from a patented method for the final step in the synthesis of quinoline-2,3-dicarboxylic acid, representing a reliable and validated procedure.[17]

Objective: To hydrolyze diethyl quinoline-2,3-dicarboxylate to quinoline-2,3-dicarboxylic acid.

Materials:

-

Diethyl quinoline-2,3-dicarboxylate (1.0 eq)

-

Toluene

-

15% Sodium Hydroxide (NaOH) solution

-

35% Sulfuric Acid (H₂SO₄) solution

-

Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

A biphasic mixture is prepared by dissolving diethyl quinoline-2,3-dicarboxylate (0.015 mol) in toluene (25 mL) and adding 15% aqueous NaOH (16 mL) in a round-bottom flask.

-

The mixture is heated to reflux with vigorous stirring for 8 hours to ensure complete hydrolysis of the diester.

-

The reaction mixture is cooled to approximately 50-55 °C and diluted with water (20 mL) to ensure all the sodium salt of the product is in the aqueous phase.

-

The layers are transferred to a separatory funnel, and the lower aqueous phase is separated.

-

The aqueous phase is then added dropwise to 35% H₂SO₄ (11 mL) while maintaining the temperature below 40 °C with external cooling (e.g., an ice bath). This protonates the dicarboxylate, causing the free diacid to precipitate.

-

A thick mixture forms. The solid product is collected by vacuum filtration.

-

The collected solid is dried overnight in an oven at 60 °C under vacuum (30-50 mmHg) to yield the final quinoline-2,3-dicarboxylic acid product.

Self-Validation: The success of the protocol is validated by the formation of a precipitate upon acidification (Step 5) and confirmed by standard analytical techniques (e.g., NMR, melting point) on the final dried solid to verify its identity and purity.

Conclusion and Future Outlook

The history of quinoline-2,3-dicarboxylic acid is a compelling narrative of chemical progress. From its initial identification as a derivative of acridine to the development of sophisticated, multi-step industrial syntheses, its journey reflects the broader evolution of organic chemistry. While its role as a key precursor in the agrochemical sector is well-established, its potential in other fields remains an active area of exploration. Future research will likely focus on leveraging its unique bifunctional nature to create novel pharmaceuticals with complex mechanisms of action and to design advanced functional materials like bespoke MOFs for targeted applications. The story of this seemingly simple diacid is a testament to how fundamental synthetic chemistry underpins major technological and commercial advancements.

References

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC. Retrieved from [Link]

-

Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Acridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). PMC. Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinolinic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Acridine. (n.d.). chemeurope.com. Retrieved from [Link]

- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.

-

Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

-

Examples of synthesis of derivatives of quinolines from isatin and enaminone. (n.d.). ResearchGate. Retrieved from [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

-

Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions-Temperature Dependence Investigations. (2023). PubMed. Retrieved from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of 2, 3-pyridine-dicarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. Retrieved from [Link]

Sources

- 1. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Acridine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synarchive.com [synarchive.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 16. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions-Temperature Dependence Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations [mdpi.com]

theoretical studies on 6-Chloroquinoline-2,3-dicarboxylic acid

An In-Depth Technical Whitepaper on the Computational and Applied Reactivity of 6-Chloroquinoline-2,3-dicarboxylic Acid (6-CQDC)

Executive Summary

The rational design of functional materials and targeted therapeutics relies heavily on the predictive power of computational chemistry. 6-Chloroquinoline-2,3-dicarboxylic acid (6-CQDC) [1] and its esterified derivatives[2][3] represent a highly versatile class of heterocyclic building blocks. By combining the electron-deficient quinoline core, the inductive/resonance tuning of a 6-position chlorine atom, and the robust coordination potential of a 2,3-dicarboxylic acid moiety, 6-CQDC serves as a prime candidate for advanced applications ranging from Metal-Organic Frameworks (MOFs) to high-capacitance energy storage systems.

This whitepaper synthesizes recent Density Functional Theory (DFT) studies on the parent scaffolds—[4] and[5]—to establish a comprehensive theoretical and experimental framework for 6-CQDC.

Theoretical Framework & Electronic Profiling

To understand the chemical behavior of 6-CQDC, we must analyze the electronic perturbations introduced by its substituents. The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.

Density Functional Theory (DFT) Rationale

Theoretical electronic structure calculations for chloroquinoline derivatives are optimally performed using the B3LYP functional combined with the 6-311++G(d,p) basis set [4][6].

-

Causality of Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable here. They allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen atoms of the dicarboxylic acid groups and the chlorine atom. The polarization functions ((d,p)) add higher angular momentum orbitals, essential for resolving the anisotropic electron density within the fused aromatic system.

Electronic and Steric Influences

The positional isomerism of the chlorine atom dictates reactivity. In 6-CQDC, the chlorine at the 6-position is primarily influenced by the resonance and inductive effects of the fused benzene ring, leaving it less sterically encumbered than an 8-position substitution[7]. Simultaneously, the 2,3-dicarboxylic acid groups act as strong electron-withdrawing groups (EWGs), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

Table 1: Calculated Quantum Chemical Descriptors (Extrapolated from Parent Scaffolds) Note: Data synthesized from DFT studies on 6-chloroquinoline[6] and quinoline-2,3-dicarboxylic acid (QDC)[5].

| Descriptor | 6-Chloroquinoline | QDC | 6-CQDC (Predicted) | Mechanistic Significance |

| HOMO (eV) | -6.45 | -6.82 | -7.10 | Lowered by the synergistic EWG effects of Cl and COOH groups, increasing oxidation resistance. |

| LUMO (eV) | -2.15 | -3.05 | -3.45 | Deep LUMO indicates high electron affinity; excellent electron acceptor for charge-transfer. |

| Energy Gap (ΔE) | 4.30 | 3.77 | 3.65 | A narrower gap implies higher chemical reactivity, softer nature, and enhanced polarizability. |

| Dipole Moment (D) | 2.85 | 4.12 | 5.30 | High polarity enhances solubility in polar solvents and drives strong supramolecular assembly. |

Spectroscopic Features & Validation

A self-validating theoretical model must accurately predict experimental spectroscopic data.

-

Vibrational Spectroscopy (IR/Raman): The vibrational modes of the 6-chloroquinoline core are assigned based on Potential Energy Distributions (PED) using the VEDA program[6]. The C-Cl stretching typically manifests in the fingerprint region, while the out-of-plane bending modes of C–H are observed between 750–1000 cm⁻¹[4].

-

NMR Profiling: The ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts are estimated using the Gauge-Invariant Atomic Orbital (GIAO) method, which provides excellent correlation with experimental data by accounting for the magnetic shielding tensors in the optimized geometry[4][6].

Fig 1. Computational workflow for the theoretical evaluation of 6-CQDC.

Applied Reactivity: Materials Science & Energy Storage

The theoretical properties of 6-CQDC translate directly into high-value applications.

Graphene Hydrogel Composites for Supercapacitors

Recent breakthroughs have demonstrated that quinoline-2,3-dicarboxylic acid (QDC) can be modified onto the surface of Nitrogen and Phosphorus-codoped Graphene Hydrogels (N-P-GH) via robust π–π interactions[5][8]. DFT calculations reveal that heteroatom doping of the graphene significantly reduces the adsorption energy of the organic molecules, favoring highly stable adsorption[5].

-

Performance: These composites achieve specific capacitances up to 838 F·g⁻¹ at 1 A·g⁻¹, vastly outperforming standard organic small-molecule electrodes[5]. The addition of the 6-chloro substituent in 6-CQDC is hypothesized to further tune the redox potential and enhance the energy density of these asymmetric supercapacitors.

Metal-Organic Frameworks (MOFs)

The 2,3-dicarboxylic acid moiety is a privileged ligand for crystal engineering. Related compounds form 1D, 2D, and 3D coordination polymers with transition metals (e.g., Zn, Co, Mn)[9]. The 6-chloro group introduces a hydrophobic, electron-withdrawing vector that can dictate the topology of the resulting MOF, influencing gas sorption or catalytic properties.

Fig 2. Structure-property relationships and application pathways of 6-CQDC.

Experimental & Computational Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the core workflows for studying and utilizing 6-CQDC.

Protocol 1: DFT Computational Workflow for 6-CQDC

Objective: Establish the optimized geometry and electronic profile.

-

Initial Modeling: Construct the 3D structure of 6-CQDC using GaussView. Ensure the carboxylic acid protons are oriented to account for potential intramolecular hydrogen bonding with the quinoline nitrogen.

-

Geometry Optimization: Execute the optimization job in Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Validation (Critical Step): Run a frequency calculation (freq) on the optimized geometry.

-

Self-Validation: Verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.

-

-

Electronic Analysis: Extract the HOMO and LUMO energies from the checkpoint file. Calculate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic (oxygen lone pairs) and electrophilic (quinoline core) sites.

-

Spectroscopic Prediction: Run TD-DFT (td=(nstates=6)) to simulate the UV-Vis spectrum, and use the nmr=giao keyword to predict ¹H and ¹³C chemical shifts.

Protocol 2: Synthesis of 6-CQDC / N-P-GH Composites for Energy Storage

Objective: Fabricate a high-capacitance electrode material based on π–π stacking. (Adapted from established QDC protocols[5]).

-

Preparation of N-P-GH: Disperse graphene oxide (GO) in deionized water. Add phytic acid (phosphorus source) and urea (nitrogen source). Subject the mixture to hydrothermal reduction at 180°C for 12 hours in a Teflon-lined autoclave to yield the N,P-codoped graphene hydrogel.

-

Purification: Wash the resulting hydrogel extensively with distilled water to remove unreacted precursors.

-

Surface Modification: Prepare a 5 mM solution of 6-CQDC in a suitable solvent (e.g., ethanol/water mixture). Immerse the N-P-GH into the 6-CQDC solution.

-

Self-Assembly: Allow the system to incubate at room temperature for 24 hours. The 6-CQDC molecules will stably adsorb onto the graphene sheets via π–π interactions between the quinoline ring and the graphene basal plane.

-

Electrode Fabrication: Press the composite onto a nickel foam current collector and dry under a vacuum at 60°C. Evaluate specific capacitance using cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) testing.

References

-

Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Journal of Molecular Structure / ResearchGate.[Link]

-

Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark.[Link]

-

Preparation of Organic Molecule/N, P-Codoped Graphene Hydrogel Composites and Their Energy Storage Properties. ACS Omega.[Link]

-

6-klorokuinolin-2,3-asam dikarboksilat (CAS 92513-50-3). ChemIndex.[Link]

-

Construction of three one-dimensional zinc(II) complexes containing pyrazine-2,3-dicarboxylic acid. ResearchGate.[Link]

Sources

- 1. 92513-50-3 | 6-klorokuinolin-2,3-asam dikarboksilat [chemindex.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 6-Chloroquinoline-2,3-Dicarboxylic Acid as a Privileged Scaffold in Anticancer Agent Development

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals

Executive Summary